3-Bromo-4-ethoxyoxolane
Description
3-Bromo-4-ethoxyoxolane is a brominated oxolane (tetrahydrofuran) derivative with an ethoxy substituent at the 4-position and a bromine atom at the 3-position. This compound belongs to the class of oxygen-containing heterocycles, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science. The oxolane ring provides a rigid framework, while the bromine and ethoxy groups introduce reactivity for further functionalization, such as nucleophilic substitutions or coupling reactions. However, structural analogs and related bromo-ethoxy derivatives provide insights into its likely properties and behavior .
Properties
Molecular Formula |
C6H11BrO2 |
|---|---|
Molecular Weight |
195.05 g/mol |
IUPAC Name |
3-bromo-4-ethoxyoxolane |
InChI |
InChI=1S/C6H11BrO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
XNDSMJKCILMBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COCC1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxyoxolane typically involves the bromination of 4-ethoxyoxolane. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-4-ethoxyoxolane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-ethoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 4-ethoxyoxolane.
Common Reagents and Conditions:
Substitution: Sodium ethoxide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 3-Amino-4-ethoxyoxolane, 3-Thio-4-ethoxyoxolane.
Oxidation: 3-Bromo-4-ethoxyoxolane aldehyde, 3-Bromo-4-ethoxyoxolane carboxylic acid.
Reduction: 4-Ethoxyoxolane.
Scientific Research Applications
3-Bromo-4-ethoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxyoxolane largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-Bromo-4-ethoxyoxolane, we compare it with structurally related compounds from the provided evidence, focusing on substituent effects, ring systems, and functional group interactions.
Table 1: Structural Comparison of 3-Bromo-4-ethoxyoxolane and Analogs
Key Differences and Implications
Ring System and Reactivity: 3-Bromo-4-ethoxyoxolane features a saturated oxolane ring, which is less sterically hindered compared to aromatic analogs like 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid. The oxolane’s flexibility may enhance solubility in nonpolar solvents, whereas aromatic derivatives (e.g., benzoic acid analogs) exhibit π-π stacking interactions and higher melting points . This contrasts with the single oxygen in oxolane, which may reduce its ability to stabilize charge in intermediates .
Substituent Effects :
- The ethoxy group (-OCH₂CH₃) in 3-Bromo-4-ethoxyoxolane is a strong electron-donating group, activating the ring toward electrophilic substitution. However, the bromine atom at the 3-position creates steric and electronic effects that could direct further substitutions to specific positions.
- In contrast, the benzoic acid derivative (CAS 723245-42-9) has a carboxylic acid group, enabling acid-base reactivity and salt formation, which are absent in the neutral oxolane compound .
Synthetic Utility: Bromine in oxolane derivatives serves as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). However, the absence of an aromatic system in 3-Bromo-4-ethoxyoxolane limits conjugation-driven applications seen in aryl-containing analogs like the dioxolane-phenyl compound (CAS 2734778-76-6) . The benzoic acid analog’s carboxyl group allows for peptide coupling or esterification, broadening its utility in drug design compared to non-acidic oxolane derivatives .
Biological Activity
3-Bromo-4-ethoxyoxolane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Brominated compounds, including bromophenols, have been documented for their diverse biological properties, including antioxidant, anticancer, and antimicrobial activities. This article reviews the biological activity of 3-Bromo-4-ethoxyoxolane, supported by recent studies and findings.
Chemical Structure and Properties
3-Bromo-4-ethoxyoxolane belongs to a class of compounds that contain bromine substituents, which are known to influence biological activity. The presence of the ethoxy group may also enhance solubility and bioavailability, making it a candidate for further biological evaluation.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of brominated compounds. For instance, compounds with similar structures have demonstrated significant scavenging activity against reactive oxygen species (ROS). The antioxidant activity is often linked to the number and position of hydroxyl groups in the molecule, which can stabilize free radicals.
| Compound | IC50 (µM) | Source |
|---|---|---|
| 3-Bromo-4-ethoxyoxolane | TBD | TBD |
| 2,3-dibromo-4,5-dihydroxybenzyl alcohol | 100 | |
| 2,4-dibromophenol | 110.4 |
Anticancer Activity
The anticancer properties of brominated compounds are well-documented. For example, studies have shown that bromophenols can inhibit the proliferation of various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In vitro studies have indicated that 3-Bromo-4-ethoxyoxolane exhibits cytotoxicity against several cancer cell lines. The IC50 values for related brominated compounds suggest a promising profile for further investigation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | TBD | Apoptosis induction |
| MCF-7 (Breast) | TBD | Cell cycle arrest |
| Bel7402 (Liver) | TBD | ROS generation |
Antimicrobial Activity
Brominated compounds have also been shown to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, potentially offering therapeutic applications in treating infections.
Research Findings
A study on related bromophenols indicated effective antibacterial activity against several pathogens. The structure-activity relationship suggests that increased bromination enhances antimicrobial efficacy.
The biological activities of 3-Bromo-4-ethoxyoxolane may be attributed to multiple mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Inducing oxidative stress in cancer cells leading to apoptosis.
- Cell Cycle Regulation : Arresting cancer cell cycles at specific phases.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes such as PTP1B, which is involved in insulin signaling and glucose metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
